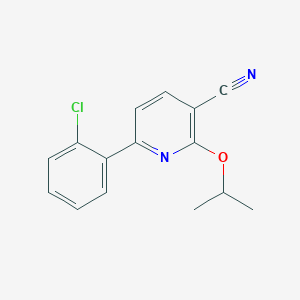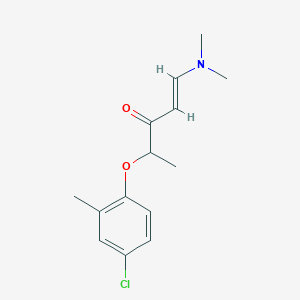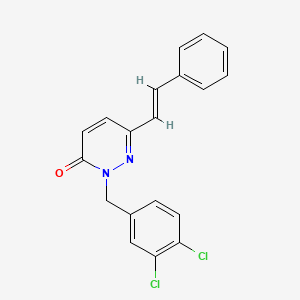![molecular formula C20H21ClN2OS2 B3035342 5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole CAS No. 318248-63-4](/img/structure/B3035342.png)
5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
説明
The compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazole compounds has been described in the literature. For instance, the paper titled "Synthesis and Sulphonylation of 4-Amino-3-Methoxymethyl-5-(4-Chlorophenyl)-1H-Pyrazole" discusses the preparation of a 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole and its subsequent sulfonylation with p-toluenesulfonyl chloride . Although the compound is not directly synthesized in this study, the methods described could potentially be adapted for its synthesis by incorporating the appropriate sulfanyl methyl groups at the 4 and 3 positions of the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, and the correct identification of regioisomers is not always straightforward. The paper "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester" highlights the challenges in identifying regioisomers and the necessity of single-crystal X-ray analysis for unambiguous structure determination . This suggests that for a comprehensive analysis of the molecular structure of the compound , similar techniques would be required to confirm the placement of substituents on the pyrazole ring.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents attached to the ring. The study of the sulfonylation reaction in paper indicates that the amino group on the pyrazole ring can undergo reactions with sulfonyl chlorides to form sulfonamides. This implies that the compound , with its sulfanyl methyl groups, may also participate in various chemical reactions, potentially leading to a wide range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are often determined by their molecular structure. For example, the presence of hydrogen-bonded chains in the compounds studied in "Hydrogen-bonded chains in 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone" suggests that similar hydrogen bonding could be present in the compound , affecting its solubility, melting point, and other physical properties .
科学的研究の応用
Hydrogen Bonding and Crystal Structure
Research on similar pyrazole compounds demonstrates the importance of hydrogen bonding in their crystal structures. For instance, the molecules of 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone are linked into chains by single C-H...O hydrogen bonds, highlighting the structural significance of these interactions in similar compounds (Trilleras et al., 2005).
Synthesis and Structural Analysis
Studies on the synthesis of pyrazole compounds and their structural analysis provide insights into the regiospecific synthesis of related compounds. The synthesis of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, for example, underscores the complexity and importance of correct structural identification in the synthesis of such compounds (Kumarasinghe et al., 2009).
Tautomerism in Pyrazoles
Research into the tautomerism of NH-pyrazoles, such as those involving hydroxy-methoxyphenyl groups, is crucial for understanding the behavior of similar pyrazole derivatives in various environments. This research includes exploring their tautomerism in solution and solid states, which has implications for the stability and reactivity of these compounds (Cornago et al., 2009).
Antibacterial Activity
Some pyrazole derivatives, such as those with chloro-methoxyphenyl groups, have been studied for their antibacterial properties. For instance, specific pyrazole-based oxadiazoles have shown significant activity against various bacterial strains, indicating potential applications in antimicrobial research (Rai et al., 2009).
Herbicide Intermediates
Certain chloro-methoxyphenyl pyrazoles serve as key intermediates in the synthesis of herbicides, suggesting their utility in agricultural chemistry (Zhou Yu, 2002).
Anticancer Properties
Hybrid molecules incorporating pyrazoline and thiadiazole structures, related to the given compound, have been synthesized and evaluated for their anticancer properties. This indicates a potential application in the development of novel cancer treatments (Yushyn et al., 2022).
作用機序
Target of Action
Similar compounds have been found to exhibit antimicrobial , antioxidative , antibiotic , and anticancer properties, suggesting a broad range of potential targets.
Biochemical Pathways
The compound may affect several biochemical pathways due to its broad range of biological activities. For instance, its antioxidative properties suggest it may interact with pathways involved in oxidative stress . Additionally, its antimicrobial and anticancer properties indicate potential interactions with pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds are known to exhibit good bioavailability and are often well-absorbed due to their lipophilic nature . The presence of the methoxy and methyl groups may also influence its distribution and metabolism.
Result of Action
The compound’s antimicrobial, antioxidative, antibiotic, and anticancer activities suggest it may have a wide range of molecular and cellular effects. These could include the inhibition of microbial growth, neutralization of reactive oxygen species, inhibition of bacterial protein synthesis, and induction of cancer cell apoptosis .
Action Environment
Environmental factors such as temperature and the presence of other reactive species can influence the compound’s action, efficacy, and stability. For instance, one study found that the oxidation of a similar compound was carried out under conditions of microwave activation and convection heating at a temperature of 55 °C .
特性
IUPAC Name |
5-chloro-4-[(4-methoxyphenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS2/c1-14-4-8-16(9-5-14)26-13-19-18(20(21)23(2)22-19)12-25-17-10-6-15(24-3)7-11-17/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCMMLKEMLTPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116705 | |
| Record name | 5-Chloro-4-[[(4-methoxyphenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole | |
CAS RN |
318248-63-4 | |
| Record name | 5-Chloro-4-[[(4-methoxyphenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318248-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-[[(4-methoxyphenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B3035260.png)
![5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035261.png)
![5-[(4-chlorophenyl)sulfinyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035263.png)
![5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035264.png)
![4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine](/img/structure/B3035266.png)
![3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035267.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine](/img/structure/B3035273.png)
![6,8-dichloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3035275.png)
triazin-4-one](/img/structure/B3035276.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate](/img/structure/B3035279.png)


![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B3035282.png)